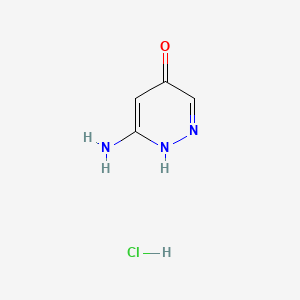

6-Aminopyridazin-4-ol;hydrochloride

Description

Historical Trajectories and Current Research Landscape of Pyridazinone and Aminopyridazine Scaffolds

The journey of pyridazine (B1198779) chemistry began in the late 19th century. However, significant interest in its applications, particularly in pharmaceuticals, surged after the discovery of naturally occurring pyridazines produced by Streptomyces jamaicensis in 1971. nih.gov These were identified as hexahydropyridazines. nih.gov Shortly thereafter, the first antifungal agent with a pyridazine core, pyridazomycin, was isolated from Streptomyces violaceoniger. nih.gov Since these initial discoveries, the vast majority of pyridazine derivatives have been the result of chemical synthesis rather than natural product isolation. nih.gov

The pyridazinone and aminopyridazine scaffolds are of particular importance. The pyridazin-3(2H)-one nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous therapeutically active compounds. Its structural features, including the presence of nitrogen atoms and a keto functionality, allow for hydrogen bond formation and protonation, contributing to its diverse pharmacological activities. The current research landscape is vibrant, with pyridazine and pyridazinone derivatives being explored for their potential as anticancer, anti-inflammatory, analgesic, antiviral, and cardiovascular protective agents.

The Pyridazine Core in Contemporary Chemical Biology and Medicinal Chemistry Research

The pyridazine core is a versatile building block in modern drug discovery. Its electron-deficient nature influences its chemical reactivity and interactions with biological targets. Pyridazine derivatives are recognized for their broad spectrum of biological activities and are increasingly prevalent in medicinal and pharmaceutical chemistry. They serve as crucial scaffolds in the design of molecules targeting a range of biological processes. For instance, pyridazine-containing compounds have been developed as inhibitors of enzymes like glutaminase (B10826351) 1 (GLS1) and tropomyosin receptor kinase (TRK), which are implicated in cancer. The ability of the pyridazine ring to act as a bioisostere for other aromatic systems, such as the benzene (B151609) ring, further enhances its utility in medicinal chemistry.

Methodological Advancements and Their Impact on Pyridazine Derivative Research

Advances in synthetic organic chemistry have significantly impacted the exploration of pyridazine derivatives. Traditional methods for constructing the pyridazine ring often involve the cyclization of 1,4-dicarbonyl precursors with hydrazine (B178648). However, modern techniques like palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become advantageous for the functionalization of the pyridazine core. These methods offer greater versatility and efficiency due to the ready availability of coupling partners and the electron-deficient nature of the pyridazine ring, which facilitates the oxidative addition of palladium. Other innovative approaches include one-pot, multi-step processes and inverse electron demand Diels-Alder reactions, which provide access to complex pyridazine structures under mild conditions. These methodological advancements have accelerated the synthesis of diverse libraries of pyridazine derivatives for biological screening.

Overview of Research Paradigms and Foundational Concepts Relevant to 6-Aminopyridazin-4-ol (B11787390);hydrochloride Investigations

The investigation of a specific compound like 6-Aminopyridazin-4-ol;hydrochloride is built upon foundational concepts in medicinal and synthetic chemistry. The aminopyridazinone scaffold, to which this compound belongs, is a key area of interest. Research in this area often involves the synthesis of a series of related compounds to establish structure-activity relationships (SAR). This involves systematically modifying the substituents on the pyridazine ring to understand how these changes affect the compound's biological activity.

Given the known biological activities of aminopyridazinone derivatives, a new compound like this compound would likely be investigated for its potential as an anticancer, anti-inflammatory, or other therapeutic agent. The hydrochloride salt form suggests that the compound has basic properties, allowing for the formation of a stable, water-soluble salt, which can be advantageous for handling and formulation in research settings. The study of such a compound would typically involve its synthesis, purification, and characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure. This would be followed by in vitro and potentially in vivo biological assays to determine its activity and mechanism of action.

While specific research findings on this compound are not widely available in the public domain, its structural similarity to other biologically active aminopyridazinones suggests its potential as a valuable research chemical for exploring new therapeutic agents.

Chemical Compound Data

| Compound Name | CAS Number | Chemical Formula | Molecular Weight |

| This compound | 2940952-31-6 | C4H6ClN3O | 147.56 g/mol |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H6ClN3O |

|---|---|

Molecular Weight |

147.56 g/mol |

IUPAC Name |

6-amino-1H-pyridazin-4-one;hydrochloride |

InChI |

InChI=1S/C4H5N3O.ClH/c5-4-1-3(8)2-6-7-4;/h1-2H,(H3,5,7,8);1H |

InChI Key |

GYGYSKCECNYLLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=CC1=O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 6 Aminopyridazin 4 Ol;hydrochloride

Pioneering Synthetic Routes to the 6-Aminopyridazin-4-ol (B11787390) Core Structure

The initial synthetic approaches to the 6-aminopyridazin-4-ol scaffold have laid the groundwork for subsequent refinements. These early methods often involved multi-step sequences starting from readily available precursors.

Cyclization Strategies and Precursor Selection

The formation of the pyridazine (B1198779) ring is the cornerstone of the synthesis. A common and historical approach involves the cyclization of dicarbonyl compounds or their equivalents with hydrazine (B178648) or its derivatives. One of the fundamental precursors for pyridazine synthesis is maleic anhydride, which can be converted to maleic hydrazide. chemicalbook.com This can then be chlorinated to produce 3,6-dichloropyridazine (B152260), a versatile intermediate. chemicalbook.comgoogle.com

Another key strategy involves the use of nitriles. For instance, dinitriles can undergo cyclization reactions to form the pyridazine core. The reaction of arylhydrazone derivatives of malononitrile (B47326) can be cyclized to yield pyridazinimine derivatives. google.com

Multistep Synthetic Sequences for Pyridazine Annulation

The synthesis of 6-Aminopyridazin-4-ol often proceeds through a multistep sequence involving the initial formation of a substituted pyridazine ring followed by functional group interconversions. A prevalent pathway commences with 3,6-dichloropyridazine. This intermediate allows for sequential nucleophilic substitution of the two chlorine atoms. google.comwur.nl

A typical sequence involves:

Monosubstitution with an amino group: 3,6-dichloropyridazine is reacted with ammonia (B1221849) or an ammonia equivalent to selectively replace one of the chlorine atoms, yielding 3-amino-6-chloropyridazine (B20888). google.comresearchgate.netnih.gov The reaction conditions, such as temperature and solvent, can be controlled to favor monosubstitution. google.com

Hydrolysis to introduce the hydroxyl group: The remaining chlorine atom in 3-amino-6-chloropyridazine is then hydrolyzed to a hydroxyl group. This is often achieved by heating in an acidic or basic aqueous solution. acs.org For example, refluxing in hydrochloric acid can effect this transformation. acs.org

Formation of the hydrochloride salt: The final step involves the treatment of the 6-aminopyridazin-4-ol base with hydrochloric acid to form the stable hydrochloride salt.

This stepwise approach allows for the controlled introduction of the desired amino and hydroxyl functionalities onto the pyridazine ring.

Optimized Synthesis of 6-Aminopyridazin-4-ol;hydrochloride

In recent years, efforts have been directed towards developing more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound and related compounds.

Key Reaction Steps and Mechanistic Considerations

The key reactions in the synthesis of 6-Aminopyridazin-4-ol are nucleophilic aromatic substitutions on the electron-deficient pyridazine ring. The presence of two nitrogen atoms in the ring makes it susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atoms (positions 3, 4, 5, and 6). matanginicollege.ac.instackexchange.com

The mechanism of nucleophilic substitution on a chloropyridazine involves the formation of a Meisenheimer-type intermediate. wur.nl The attacking nucleophile (e.g., ammonia or hydroxide) adds to the carbon atom bearing the chlorine, forming a tetrahedral intermediate. The negative charge is delocalized over the pyridazine ring, stabilized by the electronegative nitrogen atoms. stackexchange.com Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. The regioselectivity of the substitution is influenced by the electronic effects of the existing substituents on the ring. wur.nl

Catalytic Approaches in Pyridazine Synthesis

Catalysis has emerged as a powerful tool to enhance the efficiency of pyridazine synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce aryl or heteroaryl groups onto the pyridazine core, starting from chloropyridazines. researchgate.net

More specifically for the introduction of the amino group, catalytic amination methods have been developed. For instance, copper-catalyzed amination of aryl chlorides with aliphatic amines has been reported, offering an alternative to traditional high-temperature amination reactions. bohrium.com Cobalt-containing composites have also been studied for the catalytic reductive amination of aromatic aldehydes, a reaction type that could be adapted for pyridazine synthesis. mdpi.com A patent describes a one-step synthesis of a related aminopyridine derivative using a photocatalyst, highlighting a modern and efficient approach. google.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. This includes the use of less hazardous reagents, more efficient reactions, and environmentally friendly solvents.

Microwave-assisted synthesis has been shown to significantly accelerate reactions and improve yields in the preparation of pyridazine derivatives. nih.gov For example, the mono-amination of 3,6-dichloropyridazine can be efficiently carried out under microwave irradiation.

The use of greener solvents is another important aspect. One-pot multicomponent reactions, which reduce the number of synthetic steps and purification stages, are also a key feature of green synthetic design. nih.gov The development of solvent-free reaction conditions, where reactants are heated together without a solvent, further contributes to the greenness of a synthetic process. The use of bio-based starting materials, such as those derived from mucic acid, also represents a move towards more sustainable chemical synthesis. researchgate.net

Innovative Synthetic Methodologies

The field of organic synthesis is constantly evolving, with a drive towards developing more efficient, environmentally friendly, and scalable methods for the preparation of medicinally important compounds. For the synthesis of this compound and related aminopyridazine derivatives, several innovative methodologies have been explored to overcome the limitations of classical synthetic approaches. These modern techniques often lead to higher yields, shorter reaction times, and improved safety profiles.

Flow Chemistry Applications in Aminopyridazine Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters and enabling safer and more efficient processes. While specific examples for the direct synthesis of this compound in flow are not extensively documented in publicly available literature, the principles of flow chemistry have been successfully applied to the synthesis of related heterocyclic systems, such as pyrazoles. mdpi.com For instance, the synthesis of pyrazole (B372694) derivatives has been achieved in good to very good yields (62–82%) with excellent regioselectivity using a flow setup. mdpi.com This approach significantly reduces reaction times, from hours in batch processing to mere minutes in a continuous system. mdpi.com

The advantages of flow chemistry are particularly evident in reactions that are highly exothermic or involve hazardous reagents, which are common in the synthesis of nitrogen-containing heterocycles. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating the risks of thermal runaways. This enhanced safety and control make flow chemistry a promising platform for the industrial production of aminopyridazine derivatives.

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Temperature Control | Prone to hotspots and fluctuations | Precise and uniform mdpi.com |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Scalability | Often requires re-optimization | Readily scalable by continuous operation |

| Reproducibility | Can be variable | High |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical reactions. mdpi.com By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to dramatic reductions in reaction times and often improved yields. mdpi.commdpi.com

In the synthesis of aminopyridine and aminopyrimidine derivatives, microwave irradiation has been shown to be highly effective. mdpi.comnanobioletters.com For example, the synthesis of various acetamide (B32628) derivatives of primary and secondary amines has been achieved with moderate to good yields and a significant reduction in reaction time from 2–3 hours to just a few minutes using microwave assistance. mdpi.com Similarly, a variety of 2,6-disubstituted-3-amino-imidazopyridines have been rapidly and efficiently synthesized using a microwave-assisted one-pot cyclization/Suzuki coupling approach. nih.gov This highlights the potential of MAOS for the efficient synthesis of the this compound core structure and its analogues. The condensation of chalcones and guanidine (B92328) to form aminopyrimidines has also been successfully carried out using microwave heating, with yields ranging from 33-56%. nanobioletters.com

Table 2: Examples of Microwave-Assisted Synthesis of Related Heterocycles

| Heterocycle Type | Reaction Description | Reaction Time (Microwave) | Yield |

| Acetamide derivatives | Nucleophilic substitution | Minutes mdpi.com | Moderate to Good mdpi.com |

| 3-Amino-imidazopyridines | One-pot cyclization/Suzuki coupling | Not specified | Not specified nih.gov |

| Aminopyrimidines | Condensation of chalcones and guanidine | Not specified | 33-56% nanobioletters.com |

Chemo-Enzymatic Approaches to Derivatization

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce complex molecules. This approach is particularly valuable for introducing chirality or for regioselective modifications under mild conditions. While the direct enzymatic synthesis of the pyridazine ring is not common, enzymes can be employed for the derivatization of the core structure or its precursors.

For example, transaminases are a class of enzymes that can be used for the asymmetric synthesis of amines. A chemo-enzymatic approach has been demonstrated for the synthesis of symmetric substituted pyrazines, a related class of nitrogen-containing heterocycles, using an (S)-selective transaminase. researchgate.net This methodology could potentially be adapted for the stereoselective introduction of amino groups in the synthesis of chiral aminopyridazine derivatives. Furthermore, glycosynthases, which are engineered glycosidases, have been used in the chemo-enzymatic synthesis of oligosaccharides, demonstrating the power of enzymes in forming specific glycosidic bonds. nih.gov This could be relevant for the synthesis of glycosylated pyridazine derivatives, which may have interesting biological properties.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of synthetic intermediates and the final product are crucial steps to ensure the desired purity of this compound. A combination of chromatographic and non-chromatographic techniques is typically employed.

Commonly, crude reaction mixtures containing pyridazine derivatives are subjected to purification by silica (B1680970) gel chromatography. nih.gov The choice of solvent system for elution is critical and is determined based on the polarity of the target compound and the impurities to be removed. In some cases, precipitation of the product from the reaction mixture can be an effective initial purification step. kuleuven.be

For the final product, recrystallization is a powerful technique to obtain a highly pure crystalline solid. This method relies on the differential solubility of the compound and impurities in a given solvent at varying temperatures. The formation of the hydrochloride salt itself can serve as a purification step, as the salt often has lower solubility and better crystalline properties than the free base, facilitating its isolation.

The purity and identity of the synthesized compounds are confirmed using a variety of analytical methods, including:

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions from column chromatography. nanobioletters.com

Melting Point: To check the purity of a crystalline solid. uminho.pt

Infrared (IR) Spectroscopy: To identify the presence of key functional groups. uminho.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure. nih.gov

Mass Spectrometry (MS): To confirm the molecular weight of the compound. nih.gov

Chemical Reactivity and Derivatization Strategies of 6 Aminopyridazin 4 Ol;hydrochloride

Electrophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.comlibretexts.org However, the pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack, making SEAr reactions significantly more challenging than for benzene (B151609). youtube.com For pyridazine itself, electrophilic substitution requires vigorous conditions and often results in low yields. youtube.com

In 6-aminopyridazin-4-ol (B11787390), the amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups that activate the ring towards electrophilic attack. They tend to direct incoming electrophiles to the ortho and para positions. In this specific scaffold, the C-5 position is ortho to both the amino and hydroxyl groups, making it the most electronically enriched and sterically accessible site for substitution.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Potential Reagent | Expected Product Position | Notes |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro | Requires forcing conditions due to the deactivated ring. |

| Bromination | Br₂/FeBr₃ | 5-Bromo | The electron-donating groups facilitate polarization of Br₂. |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid | Reaction is typically reversible. |

Nucleophilic Substitution Reactions on the Pyridazine Core

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. The hydroxyl group at the C-4 position of the title compound is a poor leaving group. Therefore, a key strategy for enabling nucleophilic substitution is the conversion of this hydroxyl group into a more effective leaving group, such as a halide or a sulfonate ester.

This transformation can be readily achieved. For instance, treatment with phosphorus oxybromide (POBr₃) or phosphorus oxychloride (POCl₃) can convert the pyridazinol to the corresponding 4-bromo- or 4-chloropyridazine (B92835) derivative. nih.gov Similarly, reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base would yield the corresponding tosylate or mesylate ester.

Once functionalized with a good leaving group, the C-4 position becomes a prime site for attack by a wide range of nucleophiles. This two-step sequence is a powerful method for introducing diverse substituents onto the pyridazine core.

Table 2: Nucleophilic Substitution via Activation of the Hydroxyl Group

| Step | Transformation | Typical Reagents | Intermediate/Product |

| 1 | Activation of -OH | POCl₃, POBr₃, TsCl, MsCl | 4-chloro-, 4-bromo-, 4-tosyloxy-, or 4-mesyloxy-6-aminopyridazine |

| 2 | Nucleophilic Displacement | R-OH (alkoxides), R-NH₂ (amines) youtube.com, R-SH (thiolates) | 4-alkoxy-, 4-amino-, or 4-thioether-substituted 6-aminopyridazine |

Functional Group Interconversions of the Amino and Hydroxyl Moieties

The amino and hydroxyl groups of 6-aminopyridazin-4-ol are themselves reactive centers that can undergo a variety of transformations to create new derivatives. fiveable.mescribd.com These reactions are fundamental for modifying the compound's properties and for providing synthetic handles for further elaboration. ub.eduvanderbilt.edu

Reactions of the Amino Group:

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This is often used as a protecting group strategy or to introduce new structural motifs.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though polyalkylation can be an issue.

Diazotization: The primary aromatic amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). The resulting diazonium group is an excellent leaving group and can be substituted by a wide array of functionalities (e.g., -OH, -H, -Cl, -Br, -I, -CN, -F) through Sandmeyer or related reactions.

Reactions of the Hydroxyl Group:

O-Alkylation (Etherification): The hydroxyl group can be deprotonated with a suitable base (e.g., NaH) and reacted with an alkyl halide (Williamson ether synthesis) to form ethers.

O-Acylation (Esterification): Reaction with acid chlorides or anhydrides yields the corresponding esters.

Conversion to Halide: As mentioned in section 3.2, this is a key transformation for subsequent nucleophilic substitution or cross-coupling reactions, typically achieved with reagents like POCl₃ or SOCl₂. vanderbilt.edu

Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi.com To utilize these reactions, the pyridazine ring must first be functionalized with a suitable leaving group, typically a halide (Cl, Br, I) or a triflate (OTf). This is readily achievable from 6-aminopyridazin-4-ol by converting the hydroxyl group as described previously.

Once a halo- or triflate-substituted 6-aminopyridazine is prepared, it becomes a versatile substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halo-pyridazine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form C-C bonds and introduce aryl or vinyl substituents. The synthesis of various pyridazine derivatives has been achieved using this method. nih.gov

Stille Coupling: This involves the reaction of the halo-pyridazine with an organostannane reagent (e.g., tributyltin derivatives) catalyzed by palladium. It is highly versatile but is often avoided due to the toxicity of the tin byproducts.

Heck Coupling: This reaction forms a C-C bond between the halo-pyridazine and an alkene, catalyzed by a palladium complex. It is a key method for synthesizing alkenyl-substituted pyridazines. semanticscholar.orgresearchgate.net

Sonogashira Coupling: This reaction couples the halo-pyridazine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. It is the premier method for installing alkynyl moieties onto the pyridazine scaffold. mdpi.comresearchgate.net

Table 3: Overview of Potential Cross-Coupling Reactions on a 4-Halo-6-aminopyridazine Substrate

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (sp²-sp²) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (sp²-sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp²-sp) |

A more contemporary and atom-economical approach is the direct functionalization of C-H bonds. beilstein-journals.orgrsc.org For the title compound, its pyridazinone tautomer is an ideal candidate for directed C-H functionalization. Research has shown that the pyridazinone moiety can act as an effective internal directing group, guiding a transition metal catalyst to activate and functionalize the adjacent C-H bond. nih.govnih.gov In this case, the C-5 position would be the target for ortho-selective functionalization. This strategy offers a late-stage method to diversify the scaffold without the need for pre-installing a leaving group. A variety of transformations, including arylation, olefination, and halogenation, have been successfully applied to pyridazinone systems using this approach. nih.gov

Heterocyclic Annulation Reactions for Fused Ring Systems

The presence of multiple, strategically positioned functional groups in 6-aminopyridazin-4-ol makes it an excellent precursor for constructing fused heterocyclic systems through annulation reactions. mdpi.com These reactions involve the formation of a new ring fused to the existing pyridazine core.

Formation of Fused Pyrazoles or Triazoles: The amino group at C-6 and the adjacent ring nitrogen at N-1 form a hydrazine-like moiety. This can react with 1,3-dicarbonyl compounds or their equivalents to construct a fused pyrimidine (B1678525) ring, leading to pyrimido[4,5-c]pyridazine (B13102040) systems.

Formation of Fused Oxazoles or Thiazoles: The ortho-relationship of the amino group (C-6) and the hydroxyl group (C-4) (in the pyridazinone tautomer, this is an amino-ketone arrangement) is a classic motif for building fused five-membered rings. For example, reaction with a one-carbon electrophile like phosgene (B1210022) or carbon disulfide could lead to the formation of fused oxazinone or thiazinone rings.

Annulation via Cycloaddition: If the pyridazine ring is transformed to participate in cycloaddition reactions, for example as a diene or dienophile, it could serve as a foundation for building more complex polycyclic structures. bohrium.com

These annulation strategies significantly expand the structural diversity accessible from this simple starting material, leading to novel and complex heterocyclic frameworks. bris.ac.uk

Formation of Coordinated Species and Metal Complexes

The molecular architecture of 6-Aminopyridazin-4-ol, the parent compound of the hydrochloride salt, presents multiple potential coordination sites for metal ions, making it an interesting ligand for the synthesis of coordination compounds and metal-organic frameworks (MOFs). The pyridazine ring contains two adjacent nitrogen atoms, the exocyclic amino group provides another nitrogen donor, and the hydroxyl group offers an oxygen donor site. This polyfunctional nature allows the molecule to act as a mono-, bi-, or polydentate ligand, potentially bridging multiple metal centers to form extended structures.

The coordination chemistry of related aminopyridine and pyridazine derivatives provides a strong basis for predicting the behavior of 6-Aminopyridazin-4-ol as a ligand. Studies on aminopyridines have shown their ability to form stable complexes with a variety of transition metals, including copper(II), cadmium(II), and group-IV metals like titanium(IV) and zirconium(IV). nih.govresearchgate.net In these complexes, the pyridine (B92270) ring nitrogen is a primary coordination site. For 6-Aminopyridazin-4-ol, one or both of the pyridazine ring nitrogens can be expected to coordinate to a metal center. The chelate effect, where a ligand binds to a metal ion through multiple donor atoms to form a ring structure, would likely enhance the stability of the resulting complexes. For instance, the compound could form a stable five-membered chelate ring by coordinating through a ring nitrogen and the amino group nitrogen.

The formation of Werner-type complexes is a plausible outcome when 6-Aminopyridazin-4-ol reacts with divalent cations such as Cr(II), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), often in the presence of anionic ligands like halides or pseudohalides. nih.gov The general formula for such complexes could be of the type [M(L)x(X)y], where L represents the 6-Aminopyridazin-4-ol ligand and X is an anionic ligand. The coordination number and geometry of the resulting complex would depend on the metal ion, the stoichiometry of the reactants, and the reaction conditions. Common coordination numbers for such complexes are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries. libretexts.orglibretexts.org

Furthermore, the ability of aminopyridine and related nitrogen-containing heterocycles to act as linkers in the formation of MOFs suggests that 6-Aminopyridazin-4-ol could also be a valuable building block for such porous materials. researchgate.net The presence of multiple coordination sites allows for the creation of extended one-, two-, or three-dimensional networks. The specific architecture of the resulting MOF would be influenced by the coordination preferences of the metal ion and the geometry of the ligand.

A summary of potential coordination modes of 6-Aminopyridazin-4-ol is presented below:

| Coordination Mode | Potential Donor Atoms Involved | Resulting Structure |

| Monodentate | One of the pyridazine ring nitrogens | Simple metal complex |

| Bidentate Chelating | One ring nitrogen and the amino nitrogen | 5-membered chelate ring complex |

| Bidentate Bridging | Two different donor atoms coordinating to two different metal centers | Polymeric coordination polymer or MOF |

| Tridentate | Both ring nitrogens and the amino nitrogen | Complex with enhanced stability |

Stereoselective Synthetic Approaches to Chiral Analogs

The development of stereoselective synthetic methods to produce chiral analogs of 6-Aminopyridazin-4-ol is of significant interest, given the importance of chirality in medicinal chemistry. While specific methods for the asymmetric synthesis of chiral derivatives of 6-Aminopyridazin-4-ol are not extensively documented, established strategies for the synthesis of chiral pyridazinone derivatives can be adapted.

One promising approach is the chiral pool method , which utilizes readily available enantiomerically pure starting materials. For instance, a known asymmetric synthesis of a chiral (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative starts from (R)-2-chloropropionyl chloride. researchgate.net A similar strategy could be envisioned for a chiral analog of 6-Aminopyridazin-4-ol, where a suitable chiral starting material is used to construct the pyridazine ring with a defined stereocenter.

Another viable strategy is enzymatic resolution . Lipase-catalyzed resolution has been successfully employed for the synthesis of chiral 2-(acyloxymethyl)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivatives. researchgate.net This method involves the enantioselective acylation or hydrolysis of a racemic mixture of a suitable pyridazinone precursor, allowing for the separation of the two enantiomers. This technique could potentially be applied to a racemic intermediate in the synthesis of a chiral analog of 6-Aminopyridazin-4-ol.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral heterocycles. For example, chiral N-heterocyclic carbene (NHC)-catalyzed oxidative annulation between α,β-unsaturated aldehydes and hydrazones has been developed for the highly enantioselective synthesis of chiral 4,5-dihydropyridazin-3-one derivatives. researchgate.net This type of methodology could be explored for the construction of a chiral pyridazine core that could then be further functionalized to yield a chiral analog of 6-Aminopyridazin-4-ol.

The following table summarizes potential stereoselective synthetic strategies:

| Synthetic Strategy | Description | Potential Application to 6-Aminopyridazin-4-ol Analogs |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials to introduce chirality. | A chiral building block containing a stereocenter is used to construct the pyridazine ring. |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using an enzyme. | A racemic precursor to a chiral analog of 6-Aminopyridazin-4-ol is resolved using a lipase (B570770) or other suitable enzyme. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | A chiral catalyst, such as a chiral NHC, could be used to synthesize the chiral pyridazine ring system from achiral precursors. |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Confirmation of 6 Aminopyridazin 4 Ol;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ipb.pt

One-Dimensional (1D) NMR: ¹H, ¹³C, ¹⁵N Techniques

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR Spectroscopy : The proton (¹H) NMR spectrum is used to identify the number of chemically distinct protons and their immediate electronic environment. For 6-Aminopyridazin-4-ol (B11787390);hydrochloride, two signals are expected in the aromatic region corresponding to the two protons on the pyridazine (B1198779) ring. Due to the presence of electron-donating amino (-NH₂) and hydroxyl (-OH) groups, these proton signals would appear at distinct chemical shifts. The protons of the -NH₂ group and the -OH group are exchangeable and may appear as broad singlets. The protonation of a ring nitrogen by HCl will cause a significant downfield shift for adjacent protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the pyridazine ring of 6-Aminopyridazin-4-ol, four distinct signals are anticipated. The carbons bonded to the electronegative nitrogen, oxygen, and amino groups (C4 and C6) are expected to resonate at lower fields (higher ppm values) compared to the other ring carbons (C3 and C5).

¹⁵N NMR Spectroscopy : ¹⁵N NMR is particularly informative for nitrogen-containing heterocycles. nih.govresearchgate.net It can directly probe the electronic environment of the three nitrogen atoms in the molecule. A key application for this compound is the confirmation of the protonation site. The nitrogen atom that accepts the proton from HCl will experience a significant upfield shift (a decrease in ppm value) in its ¹⁵N chemical shift compared to the neutral form, providing definitive evidence of the salt's structure. ipb.ptresearchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Aminopyridazin-4-ol;hydrochloride

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C3 | ~7.8 (d) | ~130 | Proton H3 is coupled to H5. |

| C4 | - | ~155 | Carbon attached to the hydroxyl group, shifted downfield. |

| C5 | ~6.9 (d) | ~115 | Proton H5 is coupled to H3. |

| C6 | - | ~160 | Carbon attached to the amino group, significantly downfield. |

| NH₂ | broad | - | Chemical shift is solvent and concentration-dependent. |

| OH | broad | - | Chemical shift is solvent and concentration-dependent. |

| N-H⁺ | broad | - | Proton on the protonated ring nitrogen; shift is highly dependent on solvent and exchange rate. |

Note: Predicted values are illustrative and based on typical shifts for substituted pyridazine systems. Actual values may vary based on solvent and experimental conditions. nih.govpdx.edu

Two-Dimensional (2D) NMR: COSY, HSQC, HMBC, NOESY

Two-dimensional NMR experiments provide correlational data that maps the connectivity between nuclei, which is essential for assembling the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For 6-Aminopyridazin-4-ol, a cross-peak in the COSY spectrum would be expected between the signals for the H3 and H5 protons, confirming their adjacent relationship on the pyridazine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This technique would definitively link the ¹H signal at ~7.8 ppm to the ¹³C signal at ~130 ppm (H3-C3) and the ¹H signal at ~6.9 ppm to the ¹³C signal at ~115 ppm (H5-C5).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is one of the most powerful structure elucidation tools, as it shows correlations between protons and carbons over two to three bonds. sdsu.edu This is critical for piecing together the molecular framework. For instance, the H5 proton would show a correlation to both C3 and C4, while the H3 proton would correlate to C5 and C4. Crucially, the amino protons could show correlations to C5 and C6, confirming the position of the amino group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity between nuclei, irrespective of their bonding. A NOESY spectrum could show a correlation between the amino protons and the adjacent H5 proton, further solidifying the assignment of the substitution pattern. researchgate.net

Interactive Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei (Proton → Other) | Information Gained |

| COSY | H3 ↔ H5 | Confirms the adjacency of the two ring protons. researchgate.net |

| HSQC | H3 → C3; H5 → C5 | Unambiguously assigns directly bonded proton-carbon pairs. researchgate.net |

| HMBC | H3 → C5, C4; H5 → C3, C4 | Confirms connectivity around the ring and placement of the hydroxyl group. |

| HMBC | NH₂ → C6, C5 | Confirms the position of the amino group at C6. |

| NOESY | NH₂ ↔ H5 | Shows through-space proximity, confirming the regiochemistry. researchgate.net |

Advanced Solid-State NMR Applications

Since the compound is a hydrochloride salt, solid-state NMR (SSNMR) provides invaluable information that is not accessible in solution-state studies. osti.gov

¹⁵N CP/MAS (Cross-Polarization/Magic-Angle Spinning) : This technique can distinguish between protonated and non-protonated nitrogen atoms in the solid state. The ¹⁵N chemical shifts are highly sensitive to the local environment and protonation state, allowing for clear identification of the specific nitrogen atom bearing the positive charge in the crystal lattice. researchgate.netosti.gov

³⁵Cl SSNMR : This specialized technique directly probes the chlorine nucleus. The ³⁵Cl quadrupolar coupling constant is extremely sensitive to the local electronic environment of the chloride ion, including its distance and interactions (e.g., hydrogen bonding) with the protonated organic cation. nih.govrsc.org This can be used as a fingerprint to characterize the salt form and identify any potential polymorphic forms of the crystal. rsc.orgnih.gov

Mass Spectrometric (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining molecular weight and deducing molecular structure through fragmentation analysis. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 5 parts per million). fiveable.memeasurlabs.com This precision allows for the determination of an unambiguous elemental composition from the exact mass. For 6-Aminopyridazin-4-ol, the protonated molecule ([M+H]⁺) would be observed. Its exact mass would be compared against the calculated mass for the molecular formula C₄H₇N₃O⁺ to confirm the elemental makeup of the compound. colorado.eduresearchgate.net

Interactive Table 3: HRMS Data for Elemental Composition Verification

| Ion | Molecular Formula | Calculated Exact Mass (Da) | Expected HRMS Result (Da) |

| [M+H]⁺ of free base | C₄H₇N₃O⁺ | 113.05891 | 113.0589 ± 0.0005 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's structure. nih.gov The fragmentation pattern is like a molecular fingerprint and helps to confirm the arrangement of functional groups. chemguide.co.ukyoutube.com For protonated 6-Aminopyridazin-4-ol, characteristic fragmentation would likely involve the loss of small, stable neutral molecules from the heterocyclic ring.

Interactive Table 4: Plausible MS/MS Fragmentation Pathway

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 113.06 | CO | 85.05 | Loss of carbon monoxide from the pyridazinone tautomer. |

| 113.06 | NH₃ | 96.04 | Loss of ammonia (B1221849) from the amino group. |

| 85.05 | HCN | 58.03 | Subsequent loss of hydrogen cyanide from the ring. |

| 85.05 | N₂ | 57.06 | Loss of dinitrogen, a common pathway for pyridazines. |

Note: The fragmentation pathways are proposed based on the general behavior of related N-heterocyclic compounds. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of small molecules, offering an additional dimension of separation based on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. This separation is achieved by measuring the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. The resulting drift time can be converted to a rotationally averaged collision cross-section (CCS), a key physicochemical parameter that provides insight into the three-dimensional structure of the ion.

For this compound, IMS-MS can provide crucial information about its gas-phase conformation. While experimental data for this specific compound is not widely available, predictive models based on machine learning and theoretical calculations are often employed to estimate CCS values. These predicted values can then be compared with experimental data for tentative identification.

For the related tautomer, 6-aminopyridazin-3-ol, predicted CCS values have been calculated using computational methods. These predictions offer a glimpse into the expected values for different ionic species of the molecule.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 112.05054 | 117.7 |

| [M+Na]+ | 134.03248 | 127.3 |

| [M-H]- | 110.03598 | 117.6 |

| [M+NH4]+ | 129.07708 | 136.8 |

| [M+K]+ | 150.00642 | 124.8 |

Note: Data is for the tautomer 6-aminopyridazin-3-ol and is computationally predicted.

Infrared (IR) and Raman Spectroscopic Signatures for Functional Group Identification

Infrared (IR) and Raman spectroscopy are indispensable tools for identifying the functional groups present in a molecule. These vibrational spectroscopic techniques probe the molecular vibrations that are excited by the absorption of infrared radiation or the inelastic scattering of monochromatic light, respectively. The resulting spectra provide a unique "fingerprint" of the molecule, with specific absorption bands or scattering peaks corresponding to the stretching and bending vibrations of different chemical bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 | Strong, Broad | Weak |

| N-H (amino) | Stretching (asymmetric & symmetric) | 3300-3500 | Medium | Medium |

| C=O (keto tautomer) | Stretching | 1650-1700 | Strong | Medium |

| C=N (pyridazine ring) | Stretching | 1550-1650 | Medium-Strong | Medium-Strong |

| C=C (pyridazine ring) | Stretching | 1450-1600 | Medium-Strong | Medium-Strong |

| C-N (amino) | Stretching | 1250-1350 | Medium | Weak |

| C-O (hydroxyl) | Stretching | 1000-1260 | Strong | Weak |

Note: These are representative expected values based on typical functional group frequencies and may vary in the actual molecule due to electronic and environmental effects. The presence of the hydrochloride salt would also influence the spectra, particularly the N-H and O-H vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.

For this compound, the pyridazine ring is the primary chromophore. The presence of the amino and hydroxyl groups as auxochromes is expected to influence the position and intensity of the absorption bands. The UV-Vis spectrum would likely exhibit π → π* and n → π* transitions. Time-dependent density functional theory (TD-DFT) is a computational method commonly used to predict the electronic absorption spectra of molecules.

| Transition | Predicted λmax (nm) | Description |

|---|---|---|

| π → π | ~220-280 | High-energy transition involving the pyridazine ring's π-system. Expected to be the most intense absorption. |

| n → π | ~300-350 | Lower-energy transition involving the non-bonding electrons on the nitrogen and oxygen atoms. Expected to be of lower intensity and may show a hypsochromic (blue) shift in polar solvents. |

Note: These are illustrative predictions. The actual λmax values will be influenced by the solvent and the specific tautomeric form present in the solution.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms and establish the predominant tautomeric form in the solid state. It would also reveal details of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties of the compound. While a crystal structure for this specific compound has not been reported in the public domain, analysis of related pyridazinone structures reveals common packing motifs and hydrogen bonding networks.

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The full symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Precise measurements of the geometry of the molecule. |

| Torsion Angles | Information about the conformation of the molecule. |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. While this compound itself is not chiral, the synthesis of chiral derivatives would open the door to CD spectroscopic analysis.

For instance, if a chiral auxiliary were to be attached to the molecule, or if a chiral center were introduced through synthetic modification, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of the absolute configuration of the chiral centers and the study of conformational changes in solution. Research on related pyridazine systems, such as pyridazino[4,5-b]cholestenes, has demonstrated the utility of CD spectroscopy in assigning stereochemistry and identifying optically forbidden electronic transitions. capes.gov.br The application of CD spectroscopy to chiral derivatives of 6-Aminopyridazin-4-ol would provide invaluable stereochemical information.

Computational Chemistry and Theoretical Modeling of 6 Aminopyridazin 4 Ol;hydrochloride

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. acs.orgresearchgate.netbohrium.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent or a biological membrane. acs.org

For 6-aminopyridazin-4-ol (B11787390);hydrochloride, MD simulations can reveal how the molecule interacts with water molecules and chloride ions in solution. These simulations can provide insights into the stability of the protonated form and the nature of the hydrogen bonding network formed with the solvent. nih.govnih.gov Furthermore, MD simulations are invaluable for studying the flexibility of the molecule and identifying its preferred conformations, which is crucial for understanding its interaction with biological targets. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for analogs of 6-aminopyridazin-4-ol, it is possible to predict the biological activity of new, unsynthesized derivatives.

A typical QSAR study involves calculating a set of molecular descriptors for each analog, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. Such models can guide the design of more potent and selective compounds. nih.gov For instance, QSAR studies on similar pyridazinone derivatives have been used to identify key structural features for their inhibitory activity against various enzymes. mdpi.comrsc.org

Table 3: Hypothetical QSAR Data for a Series of 6-Aminopyridazinone Analogs

| Compound | LogP | Molecular Weight | pIC50 (Observed) | pIC50 (Predicted) |

| Analog 1 | 2.1 | 250 | 6.5 | 6.4 |

| Analog 2 | 2.5 | 265 | 7.1 | 7.0 |

| Analog 3 | 1.8 | 240 | 6.2 | 6.3 |

| Analog 4 | 3.0 | 280 | 7.5 | 7.6 |

QSAR Equation Example: pIC50 = 0.8LogP + 0.01MW + 4.2 Note: This table and equation present illustrative data.

Ligand-Protein Docking Studies for Putative Target Identification

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govresearchgate.net This technique is widely used in drug discovery to identify potential biological targets for a compound and to understand the molecular basis of its activity.

For 6-aminopyridazin-4-ol;hydrochloride, docking studies can be performed against various protein targets, such as kinases, which are often implicated in diseases like cancer. The ATP-binding site of kinases is a common target for small molecule inhibitors, and the pyridazinone scaffold is present in many known kinase inhibitors. nih.govnih.govresearchgate.net Docking simulations can predict the binding mode of 6-aminopyridazin-4-ol within the ATP-binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity. nih.gov The results of docking studies can then be used to prioritize compounds for experimental testing and to guide the design of more potent inhibitors.

Table 4: Illustrative Docking Results of 6-Aminopyridazin-4-ol into a Kinase ATP-Binding Site

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Val25, Ala45, Leu98, Asp110 |

| Hydrogen Bonds | Amino group with Asp110 backbone, Hydroxyl group with Val25 side chain |

| Hydrophobic Interactions | Pyridazine (B1198779) ring with Leu98 and Ala45 |

Note: This table presents illustrative data.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a fundamental computational technique in drug discovery that identifies the three-dimensional arrangement of essential chemical features a molecule must possess to interact with a specific biological target. nih.gov These models serve as 3D queries for searching large compound libraries to find novel, structurally diverse molecules with potential biological activity. nih.gov

The molecule 6-Aminopyridazin-4-ol possesses several key features that are critical for molecular recognition by a biological target. These include hydrogen bond donors (the amino and hydroxyl groups), hydrogen bond acceptors (the pyridazine nitrogen atoms), and an aromatic ring system. A hypothetical pharmacophore model for a target that binds 6-Aminopyridazin-4-ol could be constructed based on these features. The goal of such a model is to define the spatial relationships between these interaction points that are optimal for binding.

A ligand-based pharmacophore model can be generated based on the structure of 6-Aminopyridazin-4-ol. nih.gov The features of this model would be defined by the key functional groups of the molecule.

Table 1: Hypothetical Pharmacophore Model Features for a 6-Aminopyridazin-4-ol-based Ligand

| Feature ID | Feature Type | X (Å) | Y (Å) | Z (Å) | Radius (Å) |

| HBD1 | Hydrogen Bond Donor | 2.5 | 1.3 | 0.0 | 1.0 |

| HBD2 | Hydrogen Bond Donor | -3.0 | -1.5 | 0.0 | 1.0 |

| HBA1 | Hydrogen Bond Acceptor | -1.8 | 1.9 | 0.0 | 1.0 |

| ARO1 | Aromatic Ring | 0.0 | 0.0 | 0.0 | 1.5 |

This pharmacophore model can then be utilized in virtual screening, a computational method to search vast databases of chemical compounds for molecules that match the pharmacophore query. nih.gov This process filters large libraries down to a manageable number of "hits" for experimental testing. researchgate.net The effectiveness of the virtual screening campaign is judged by the novelty and potency of the identified active compounds. mdpi.com

Table 2: Illustrative Virtual Screening Hits Based on a Hypothetical Pharmacophore Model

| Compound ID | SMILES Representation | Fit Score |

| ZINC12345678 | c1cc(c(cc1N)O)C(=O)N | 4.85 |

| ZINC87654321 | c1cncc(c1N)N2CCNCC2 | 4.72 |

| ZINC24681357 | c1ccc(cc1)c2nnc(n2)N | 4.68 |

| ZINC97531864 | c1cc(ncn1)c2ccc(cc2)O | 4.55 |

Computational Studies on Tautomerism and Aromaticity

Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for heterocyclic compounds like 6-Aminopyridazin-4-ol. The relative populations of different tautomers can significantly influence the molecule's chemical reactivity, physical properties, and biological activity. For 6-Aminopyridazin-4-ol, several tautomeric forms are possible, primarily involving keto-enol and amino-imino transformations.

Computational quantum chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the relative stabilities of these tautomers. nih.gov By calculating the electronic energy of each tautomer, it is possible to predict the most stable form in the gas phase and in different solvent environments. figshare.com

The main potential tautomers of 6-Aminopyridazin-4-ol are:

Tautomer A: 6-Aminopyridazin-4-ol (the enol-amino form)

Tautomer B: 6-Amino-1,2-dihydropyridazin-4-one (the keto-amino form)

Tautomer C: 6-Iminopyridazin-4-ol (the enol-imino form)

Table 3: Hypothetical Relative Energies of 6-Aminopyridazin-4-ol Tautomers Calculated at the B3LYP/6-31G Level**

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Tautomer A | 0.00 | 1.52 |

| Tautomer B | 0.85 | 0.00 |

| Tautomer C | 12.30 | 10.88 |

This data is illustrative and intended to demonstrate the type of results obtained from computational analysis.

The aromaticity of the pyridazine ring is another crucial factor that influences the stability and electronic properties of the molecule. Aromaticity can be quantified using various computational descriptors. dntb.gov.uaresearchgate.net Two of the most common are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS: This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. researchgate.net

HOMA: This index is based on the geometric parameter of bond length equalization. A HOMA value close to 1 suggests a high degree of aromaticity, while values close to 0 indicate a non-aromatic system.

The degree of aromaticity can vary between the different tautomers of 6-Aminopyridazin-4-ol, which in turn affects their relative stabilities. figshare.com

Table 4: Hypothetical Aromaticity Indices for the Pyridazine Ring in Different Tautomers

| Tautomer | NICS(0) | NICS(1)zz | HOMA |

| Tautomer A | -8.5 | -15.2 | 0.85 |

| Tautomer B | -4.2 | -9.8 | 0.62 |

| Tautomer C | -7.9 | -14.5 | 0.81 |

This data is illustrative. NICS(0) is the value at the ring center, and NICS(1)zz is the out-of-plane component 1 Å above the ring.

These computational investigations into the tautomerism and aromaticity of 6-Aminopyridazin-4-ol are vital for a deeper understanding of its chemical behavior and for predicting its interaction with biological macromolecules. The prevalence of a particular tautomer and the aromatic character of the ring system are key determinants of its potential as a scaffold in drug design.

Mechanistic Investigations of Biological Interactions of 6 Aminopyridazin 4 Ol;hydrochloride

Enzyme Modulation Studies and Kinetic Analysis (Preclinical in vitro)

There is no available research on the effects of 6-Aminopyridazin-4-ol (B11787390);hydrochloride on enzyme activity.

Inhibition and Activation Mechanisms of Target Enzymes

No studies have been published detailing the inhibitory or activation mechanisms of this compound against any specific enzymes.

Specificity and Selectivity Profiling Against Enzyme Panels

Information regarding the screening of 6-Aminopyridazin-4-ol;hydrochloride against panels of enzymes to determine its specificity and selectivity is not present in the public domain.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies (in vitro)

Detailed investigations into the receptor binding characteristics of this compound are not documented in accessible scientific literature.

Radioligand Binding Assays

No data from radioligand binding assays, which would determine the affinity and selectivity of the compound for various receptors, could be located.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no published studies that have utilized surface plasmon resonance to elucidate the kinetic parameters (association and dissociation rates) of the interaction between this compound and any biological targets.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Similarly, no isothermal titration calorimetry data is available to describe the thermodynamic profile (enthalpy, entropy, and stoichiometry) of its binding to any macromolecule.

No Research Findings Available for this compound

Despite a comprehensive search of scientific literature, no research data was found regarding the mechanistic investigations of the biological interactions of the chemical compound this compound.

A thorough review of available scientific databases and research publications yielded no studies that have investigated the effects of this compound on intracellular signaling pathways or cellular responses using the specified experimental methodologies. Consequently, it is not possible to provide an article with detailed research findings, data tables, or in-depth analysis as requested in the provided outline.

The search for specific applications of standard cellular and molecular biology techniques to this compound, including:

Western Blotting and Immunofluorescence for protein expression modulation,

Reporter Gene Assays for transcriptional activity,

Flow Cytometry for cell cycle and apoptosis pathway analysis,

Cell Proliferation and Metabolic Activity Assays (e.g., MTT, BrdU),

Migration and Invasion Assays in disease models,

did not return any relevant results for this compound. This indicates a significant gap in the existing scientific literature concerning the biological activity of this specific pyridazine (B1198779) derivative.

Therefore, the generation of an article focusing on the , as per the detailed outline, cannot be fulfilled at this time due to the absence of foundational research data.

Preclinical in vitro Cell-Based Assays for Cellular Response and Viability

High-Content Screening (HCS) for Phenotypic Profiling

No publicly available studies were identified that have utilized High-Content Screening (HCS) to determine the phenotypic profile of this compound. Therefore, no data on its effects on cellular morphology, organelle function, or other phenotypic markers, nor any associated data tables, can be provided.

Preclinical in vivo Studies in Animal Models (Mechanistic Focus)

A thorough search of preclinical in vivo studies with a mechanistic focus on this compound yielded no results. The subsequent subsections are therefore also without available data.

Target Engagement Studies in Relevant Animal Models

No information is available in the public domain regarding in vivo target engagement studies for this compound in any animal models. Research detailing the confirmation of its binding to specific biological targets in a living organism has not been published.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Investigations in Preclinical Species

There are no published studies investigating the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound in any preclinical species. Data correlating the compound's concentration in the body with its biological effect over time is not available.

Proof-of-Concept Studies in Disease Models (Mechanistic Validation)

No proof-of-concept studies for this compound in any disease models for the purpose of mechanistic validation have been reported in the available literature.

Elucidation of Molecular Targets and Off-Targets using Chemoproteomics and Affinity-Based Probes

No research could be found that employs chemoproteomics or affinity-based probes to identify the molecular targets or off-targets of this compound. Consequently, no data tables of potential protein interactions are available.

Investigation of Interaction with Nucleic Acids and Lipids

There are no publicly accessible studies that have investigated the direct interaction of this compound with nucleic acids (DNA or RNA) or with lipids and lipid membranes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Pyridazine (B1198779) Scaffold and Substituents

The exploration of the 6-aminopyridazin-4-ol (B11787390) scaffold's biological potential has been driven by systematic chemical modifications. Researchers have methodically altered the amino group at position 6, the hydroxyl/keto group at position 4, and the pyridazine ring itself to understand how these changes affect biological activity.

For instance, in the development of fatty acid binding protein 4 (FABP4) inhibitors, the 4-amino-pyridazin-3(2H)-one scaffold, a close analog, was investigated. Acylation of the amino group was found to be a viable strategy. While direct acylation of the 6-amino group on the 6-aminopyridazin-4-ol core is less documented in readily available literature, the principles from related structures suggest that converting the amino group to various amides could modulate activity. For example, introducing different acyl groups can alter lipophilicity and introduce new interaction points with a target protein.

| Compound ID | Modification at Position 6 | Observed Biological Activity/Finding |

| Parent (6-amino) | -NH₂ | Starting point for derivatization. |

| Analog 1 | -NH-C(O)CH₃ (Acetamido) | Acylation can alter solubility and hydrogen bonding capability. |

| Analog 2 | -NH-C(O)Ph (Benzamido) | Introduction of an aromatic ring can lead to new π-stacking interactions. |

| Analog 3 | -NH-CH₂Ph (Benzylamino) | Alkylation increases lipophilicity and conformational flexibility. |

| Analog 4 | -NH-SO₂CH₃ (Methanesulfonamido) | Sulfonamide group acts as a hydrogen bond donor and acceptor, altering electronic properties. |

This table presents hypothetical analogs based on common synthetic modifications to amino groups on heterocyclic scaffolds to illustrate potential SAR trends.

The hydroxyl group at position 4, existing in equilibrium with its keto form, is another critical site for modification. Derivatization at this position, typically through etherification or esterification, directly impacts the compound's electronic and steric properties.

Replacing the hydroxyl group with an alkoxy or aryloxy moiety can probe the steric tolerance of a target's binding pocket and alter the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. For example, in studies of pyridone-based antitumor agents, the relocation and modification of the lactam oxygen (analogous to the keto form of the hydroxyl group) were shown to be critical for activity. nih.gov This suggests that the electronic nature and hydrogen-bonding capacity of the C4-substituent are key determinants of biological function.

| Compound ID | Modification at Position 4 | Observed Biological Activity/Finding |

| Parent (4-hydroxy) | -OH | Tautomerizes with the keto form; acts as H-bond donor/acceptor. |

| Analog 5 | -OCH₃ (Methoxy) | Etherification removes the H-bond donating ability and increases lipophilicity. |

| Analog 6 | -OCH₂Ph (Benzyloxy) | Introduces a bulky, lipophilic group, exploring steric limits of the binding site. |

| Analog 7 | -OC(O)CH₃ (Acetoxy) | Esterification can serve as a prodrug strategy, releasing the active hydroxyl compound upon hydrolysis. |

This table presents hypothetical analogs based on common synthetic modifications to hydroxyl groups on heterocyclic scaffolds to illustrate potential SAR trends.

Altering the pyridazine ring itself, either by adding substituents or by fusing it to other ring systems, can dramatically change the compound's three-dimensional shape, electronic distribution, and biological target profile. The synthesis of fused systems like pyridazino[4,5-d]pyridazines or pyrimido[5,4-b]indoles creates more rigid and complex scaffolds. nih.govcambridgemedchemconsulting.com

For instance, the fusion of a benzene (B151609) ring to the pyridazine core to form a pyridazino[4,5-b]indole system has been explored to create inhibitors of blood platelet aggregation. Such modifications can enhance binding affinity by extending the molecule to interact with additional pockets on the target protein. The introduction of simple substituents like methyl or chloro groups onto the pyridazine ring can also fine-tune electronic properties and metabolic stability. thermofisher.com

| Compound ID | Modification to Pyridazine Ring | Observed Biological Activity/Finding |

| Parent | Unsubstituted Pyridazine Ring | Core scaffold. |

| Analog 8 | 5-Methyl substitution | Introduction of a small alkyl group can improve metabolic stability and lipophilicity. |

| Analog 9 | Fused Benzene Ring (Pyridazino[4,5-b]indole) | Creates a larger, more rigid structure, potentially increasing target affinity through extended interactions. |

| Analog 10 | Fused Pyrimidine (B1678525) Ring (Pyrimido[4,5-d]pyridazine) | Alters the heterocyclic core, potentially changing the target profile. |

This table illustrates how modifications to the core ring structure can lead to new chemical entities with different biological properties.

Impact of Chiral Centers and Stereochemistry on Biological Interactions

The introduction of chiral centers into the 6-aminopyridazin-4-ol scaffold can lead to stereoisomers (enantiomers or diastereomers) with distinct biological activities. Biological systems are inherently chiral, and thus, different stereoisomers of a drug can exhibit different binding affinities, efficacies, and metabolic profiles.

Research on chiral pyridazin-3(2H)-ones has demonstrated the importance of stereochemistry. In a series of N-formyl peptide receptor (FPR) agonists, the R-(-)-enantiomers were found to be significantly more potent than their S-(+)-counterparts, highlighting the stereospecific nature of the receptor's binding pocket. nih.gov This underscores that if a substituent introduced at the 6-amino or 4-hydroxyl position, or on the ring itself, creates a chiral center, it is crucial to separate and evaluate the individual enantiomers to identify the more active isomer and achieve a better therapeutic index.

Development of Focused Libraries for SAR Exploration

To efficiently explore the SAR of the 6-aminopyridazin-4-ol scaffold, the development of focused chemical libraries is a key strategy. nih.gov A focused library is a collection of compounds designed to interact with a specific target or target family, with systematic variations around a common core structure. drughunter.com This approach allows for a more rapid and cost-effective identification of lead compounds compared to screening large, diverse libraries.

The design of a focused library for the 6-aminopyridazin-4-ol scaffold would involve:

Scaffold Selection : Using 6-aminopyridazin-4-ol as the central core.

Building Block Selection : Choosing a diverse set of chemical moieties to attach at the 6-amino and 4-hydroxyl positions. These building blocks would be selected based on properties like size, polarity, charge, and hydrogen bonding capacity.

Combinatorial Synthesis : Employing high-throughput synthesis techniques to generate a library of derivatives.

Screening : Testing the library against the biological target of interest to identify "hit" compounds and establish SAR trends.

While specific focused libraries solely based on 6-aminopyridazin-4-ol are not extensively reported in public literature, the principles of focused library design are widely applied in drug discovery and are directly applicable to this scaffold. nih.gov

Bioisosteric Replacements and Their Effects on Target Engagement

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov

For the 6-aminopyridazin-4-ol scaffold, several bioisosteric replacements can be considered:

Amino Group (Position 6) : The amino group (-NH₂) could be replaced with other hydrogen bond donors like a hydroxyl group (-OH) or a methylamino group (-NHCH₃). While changing the basicity and nucleophilicity, these modifications can help probe the electronic and steric requirements of the target.

Hydroxyl Group (Position 4) : The hydroxyl group (-OH) is a classic bioisostere of a fluorine atom (-F) or a methoxy (B1213986) group (-OMe). thermofisher.com Replacing the hydroxyl with a sulfhydryl group (-SH) to create a thiopyridazinone could also be explored, as sulfur has different bonding capabilities and electronic properties. nih.gov

Pyridazinone Ring : The entire pyridazinone ring can be considered a bioisostere for other heterocyclic systems like pyrimidinones, pyrazinones, or even non-heterocyclic structures that can present key pharmacophoric features in a similar spatial arrangement. For example, 2-aminopyrimidin-4(1H)-one has been successfully used as a bioisostere for a urea (B33335) group in the discovery of CXCR2 antagonists.

These replacements can lead to significant changes in how the molecule interacts with its biological target, potentially improving binding affinity, reducing off-target effects, or enhancing metabolic stability.

Application of Cheminformatics Tools for SAR Analysis

The pyridazinone scaffold, a core component of 6-Aminopyridazin-4-ol;hydrochloride, is a validated and versatile structure in medicinal chemistry, known to be a constituent of various biologically active agents. nih.govsarpublication.com The application of cheminformatics tools has become instrumental in understanding the complex structure-activity relationships (SAR) and structure-property relationships (SPR) of pyridazinone derivatives, enabling the rational design of more potent and selective molecules. These computational techniques are crucial for navigating the vast chemical space to identify and optimize novel drug candidates targeting a range of biological entities. nih.govsarpublication.comnih.gov

A significant area of application for these tools is in the development of enzyme inhibitors. nih.govnih.gov For instance, sophisticated computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations have been employed to elucidate the binding mechanisms of pyridazinone derivatives with their protein targets. nih.govtandfonline.com These studies provide deep insights into the structural requirements for biological activity.

One prominent example involves the use of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to analyze series of pyridazinone-based inhibitors. tandfonline.comyoutube.com In a study on pyrazolo[3,4-d]pyridazinone derivatives as covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), CoMFA and CoMSIA models were developed. tandfonline.com These models demonstrated high predictive reliability, as indicated by their robust statistical parameters, and were crucial in guiding the design of new, more potent inhibitors. tandfonline.com The contour maps generated from these 3D-QSAR models, when analyzed in conjunction with molecular docking poses, reveal key structural features essential for potent inhibition. tandfonline.com

Pharmacophore modeling is another powerful cheminformatics tool used to distill the essential 3D arrangement of chemical features required for a molecule to be active at a specific biological target. researchgate.netnih.gov For a series of pyridazinone derivatives investigated as acetylcholinesterase inhibitors, pharmacophore analysis was used to create a hypothesis based on the common features of active compounds. researchgate.net This model, often comprising features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, serves as a 3D query for virtual screening or as a guide for designing new molecules with a higher probability of being active. researchgate.netnih.gov In one study, a pharmacophore-based inverse virtual screening of a pyridazinone library successfully identified aspartate aminotransferase as a potential new target for the series. nih.gov